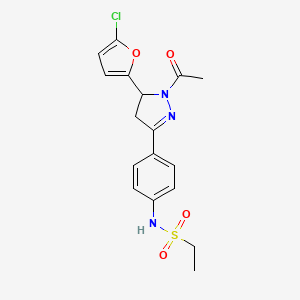

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Descripción

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound known for its unique structural characteristics and potential applications across various fields. It is composed of a phenyl ring substituted with an ethanesulfonamide group and a pyrazole moiety fused with an acetylated furan ring. This structural configuration contributes to its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

N-[4-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-3-26(23,24)20-13-6-4-12(5-7-13)14-10-15(21(19-14)11(2)22)16-8-9-17(18)25-16/h4-9,15,20H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQHAOQLDCRDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves several key steps:

Formation of the Pyrazole Core: : This is typically achieved by the cyclization of hydrazine derivatives with 1,3-diketones or similar compounds under acidic conditions.

Chlorofuran Integration: : The chlorofuran ring is introduced via a halogenation reaction, often utilizing N-chlorosuccinimide (NCS) or similar reagents.

Acetylation Step: : Acetylation of the pyrazole core is carried out using acetic anhydride in the presence of a catalyst.

Final Assembly: : The key intermediate is coupled with a phenyl ethanesulfonamide under basic conditions, completing the synthesis.

Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially converting the pyrazole ring or the furan moiety into more oxidized forms.

Reduction: : Reduction reactions might reduce the carbonyl group in the acetyl moiety or the aromatic ring's chlorinated position.

Substitution: : Various nucleophilic substitution reactions can occur, particularly at the halogenated furan ring and the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidized derivatives of the original compound.

Reduced forms featuring diminished functional groups.

Substituted products where nucleophiles replace the chlorinated positions or sulfonamide groups.

Aplicaciones Científicas De Investigación

This compound finds uses in various scientific research fields:

Chemistry: : As a reagent or intermediate in organic synthesis, enabling the preparation of more complex molecules.

Biology: : Used in studies exploring enzyme interactions and inhibitor screening due to its reactive functional groups.

Medicine: : Investigated for potential pharmacological effects, including anti-inflammatory and anti-cancer activities.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism

Molecular Targets: : The compound's acetyl and sulfonamide groups interact with specific proteins and enzymes, potentially inhibiting their activity.

Pathways: : It may modulate biochemical pathways by binding to active sites on enzymes, disrupting normal cellular processes.

Comparison

Unique Structural Features: : The combination of a pyrazole ring with a chlorinated furan moiety and an acetyl group is relatively unique.

Similar Compounds: : Other pyrazole derivatives or sulfonamide-based compounds. Notable comparisons include:

Sulfasalazine: : A sulfonamide used in treating inflammatory conditions.

Pyrazofurin: : An anti-viral and anti-cancer pyrazole-based compound.

The unique structural attributes of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide endow it with distinctive reactivity and biological interactions that set it apart from its chemical cousins.

Actividad Biológica

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and inflammation. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be represented as follows:

- Molecular Formula : C18H20ClN3O3S

- Molecular Weight : 385.89 g/mol

- IUPAC Name : N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

This compound features a complex structure that includes a sulfonamide group, which is known for its biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit promising anticancer properties. A study highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

The above table summarizes the effectiveness of the compound against various cancer cell lines, showcasing its potential as a therapeutic agent.

Anti-inflammatory Effects

N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide also demonstrates anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The anti-inflammatory effects are primarily attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses. This mechanism aligns with findings from other studies on similar sulfonamide compounds .

Antifungal Activity

Additionally, some derivatives of pyrazole compounds have shown antifungal activity. For instance, studies have reported that certain pyrazole-based compounds can inhibit fungal growth by disrupting fungal cell wall synthesis .

Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

- Inhibition of Tumor Growth : A study demonstrated that a related compound inhibited tumor growth in vivo by inducing apoptosis in cancer cells.

- Synergistic Effects : Combining N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide with other chemotherapeutic agents resulted in enhanced anticancer effects.

- Safety Profile : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.